![molecular formula C13H7ClN4O6 B2909068 5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid CAS No. 879477-20-0](/img/structure/B2909068.png)
5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid , often abbreviated as NBD-Cl , belongs to the class of nitrobenzoxadiazole derivatives . These compounds are known for their fluorescent properties and are commonly used as labeling reagents in various biochemical and analytical applications .
Synthesis Analysis
The synthesis of NBD-Cl involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with N,N-diethylamine . The resulting compound exhibits both fluorescent and chromogenic properties . Researchers have explored different synthetic routes to optimize yield and purity .
Molecular Structure Analysis
NBD-Cl’s molecular formula is C₁₀H₁₁ClN₄O₃ , with a molecular weight of approximately 270.68 g/mol . Its IUPAC name is N-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-N,N-diethylamine . The compound features a benzoxadiazole core with a chlorine atom and a nitro group at specific positions .
Chemical Reactions Analysis
NBD-Cl is primarily used as a fluorescent labeling reagent . It readily reacts with amino groups in proteins, peptides, and other biomolecules. For instance, it can be employed in HPLC labeling to detect and quantify specific analytes. Additionally, NBD-Cl has been investigated for its interaction with glutathione S-transferases (GSTs) , providing insights into potential anticancer properties .
Physical And Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for NBD-Cl’s fluorescent behavior involves its interaction with amino groups. Upon binding to target molecules, it undergoes a fluorescence enhancement , allowing sensitive detection and quantification. In the case of GSTs, NBD-Cl inhibits their activity, making it a potential candidate for anticancer drug development .
properties
IUPAC Name |
5-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O6/c14-7-4-8(12(18(22)23)11-10(7)16-24-17-11)15-5-1-2-9(19)6(3-5)13(20)21/h1-4,15,19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIVJUMOUVQKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.